molecular formula C14H12N2O3S2 B10918744 Ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate

Ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate

Cat. No.: B10918744
M. Wt: 320.4 g/mol
InChI Key: PLYUNGOBIKVQGR-UHFFFAOYSA-N
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Description

ETHYL 5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-3-ISOXAZOLECARBOXYLATE is a complex organic compound that features a benzothiazole moiety linked to an isoxazole ring via a sulfanyl methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-3-ISOXAZOLECARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring followed by the introduction of the sulfanyl methyl group. The isoxazole ring is then constructed and linked to the benzothiazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and scalable, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-3-ISOXAZOLECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the isoxazole ring or the benzothiazole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides, while nucleophilic substitution can introduce new functional groups to the benzothiazole or isoxazole rings.

Scientific Research Applications

ETHYL 5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-3-ISOXAZOLECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which ETHYL 5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-3-ISOXAZOLECARBOXYLATE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL SULFANYL ACETATE
  • 3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)(PHENYL)METHYL]-2H-CHROMEN-4-OL DERIVATIVES

Uniqueness

ETHYL 5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-3-ISOXAZOLECARBOXYLATE is unique due to its combination of a benzothiazole moiety with an isoxazole ring

Properties

Molecular Formula

C14H12N2O3S2

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H12N2O3S2/c1-2-18-13(17)11-7-9(19-16-11)8-20-14-15-10-5-3-4-6-12(10)21-14/h3-7H,2,8H2,1H3

InChI Key

PLYUNGOBIKVQGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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